1-(4-Phenylpiperidin-1-yl)hexan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

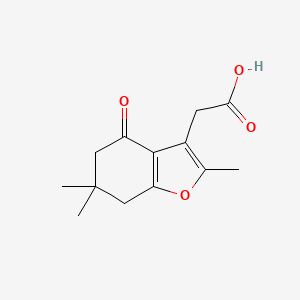

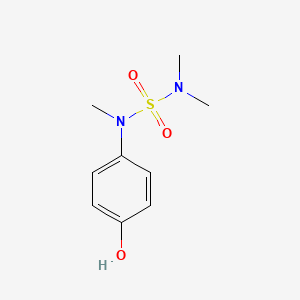

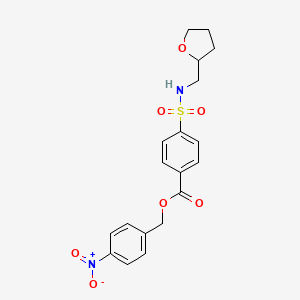

“1-(4-Phenylpiperidin-1-yl)hexan-2-ol” is a synthetic compound with the CAS Number: 866151-31-7 . It has a molecular weight of 261.41 and its IUPAC name is 1-(4-phenyl-1-piperidinyl)-2-hexanol . It is also known as AH-7921 and was first synthesized in the 1970s.

Molecular Structure Analysis

The InChI code for “1-(4-Phenylpiperidin-1-yl)hexan-2-ol” is 1S/C17H27NO/c1-2-3-9-17(19)14-18-12-10-16(11-13-18)15-7-5-4-6-8-15/h4-8,16-17,19H,2-3,9-14H2,1H3 . This indicates that the compound has a piperidine ring attached to a phenyl group and a hexan-2-ol group.Its physical form and other properties might vary depending on the conditions of storage and handling .

Scientific Research Applications

Chemoselective Oxidation

Chloroperoxidase from Caldariomyces fumago has been explored for the oxidation of hexen-1-ols, offering insights into chemoselective oxidation processes. This enzyme catalyzes the oxidation of primary alcohols to aldehydes with high selectivity, an area of potential application for 1-(4-Phenylpiperidin-1-yl)hexan-2-ol in synthetic organic chemistry (Lindborg, Tanskanen, & Kanerva, 2009).

Enantioselective Synthesis

The catalytic enantioselective addition of diethylzinc to benzaldehydes using camphor-derived amino alcohols as ligands demonstrates the utility of such compounds in asymmetric synthesis. This methodology could be extended to the use of 1-(4-Phenylpiperidin-1-yl)hexan-2-ol as a ligand or catalyst for the enantioselective synthesis of alcohols and other functionalized organic molecules (Nevalainen & Nevalainen, 2001).

Sigma Receptor Ligands

Research on substituted 1-phenyl-2-cyclopropylmethylamines highlights the significance of phenylpiperidine compounds in the development of sigma receptor ligands. These compounds, including structures related to 1-(4-Phenylpiperidin-1-yl)hexan-2-ol, show high affinity for sigma receptors, suggesting potential applications in neuropharmacology and the development of therapeutic agents (Prezzavento et al., 2007).

Green Plant Growth Stimulators

The synthesis and application of dimethyl [1-(benzyl-, 2-phenylethyl-) -4-hydroxypiperidin-4-yl)]phosphonates, related to 1-(4-Phenylpiperidin-1-yl)hexan-2-ol, in complexation with β-cyclodextrin have been shown to stimulate the growth and development of spring wheat. This suggests the potential use of such compounds in agriculture as growth enhancers or protectants (Malmakova et al., 2019).

Sigma Receptors and Pyrrolidin-2-one Derivatives

The synthesis of phenylpiperazine and phenylpiperidine derivatives, including the core structure of 1-(4-Phenylpiperidin-1-yl)hexan-2-ol, has been evaluated for antiarrhythmic and antihypertensive activities. These compounds show significant binding affinity for alpha1-adrenoceptors and possess potential therapeutic benefits in cardiovascular diseases (Kulig et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-(4-phenylpiperidin-1-yl)hexan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-2-3-9-17(19)14-18-12-10-16(11-13-18)15-7-5-4-6-8-15/h4-8,16-17,19H,2-3,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVILKFPVOGFNJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN1CCC(CC1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenylpiperidin-1-yl)hexan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2632921.png)

![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2632931.png)

![5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2632932.png)

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B2632933.png)